molecular formula C12H16N2O3 B6318348 tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate CAS No. 184576-27-0

tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate

Cat. No.: B6318348
CAS No.: 184576-27-0
M. Wt: 236.27 g/mol
InChI Key: BXBCLLSUYWNICE-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(Z)-N’-hydroxycarbamimidoyl]benzoate: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a hydroxycarbamimidoyl group, and a benzoate moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate to form tert-butyl 4-aminobenzoate. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-[(Z)-N’-hydroxycarbamimidoyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzoate derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays .

Medicine: In medicine, tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]benzoate is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzoate moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-[(Z)-N’-hydroxycarbamimidoyl]benzoate is unique due to the presence of the hydro

Properties

IUPAC Name

tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)9-6-4-8(5-7-9)10(13)14-16/h4-7,16H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBCLLSUYWNICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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